molecular formula C12H14ClNO4S B188210 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 314744-43-9

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B188210
M. Wt: 303.76 g/mol
InChI Key: WQUWIRWFTDFGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 314744-43-9 . It has a molecular weight of 303.77 and its IUPAC name is 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 303.77 .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Drug Design and Synthesis

    • 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a highly versatile compound, with the ability to form both neutral and charged species.
    • It can be used in a variety of applications, such as drug design and synthesis.
  • Protein Engineering

    • This compound can also be used in protein engineering.
  • Enzyme Inhibition

    • It has potential applications in enzyme inhibition.
  • Synthesis of Biologically Active Compounds

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Pyrrole Subunit Applications

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Antimicrobial and Antiviral Properties

    • Some derivatives of piperidine, such as 1,3-oxazol-5 (4 H)-ones, are reported to display antimicrobial and antiviral properties .
  • Organic Synthesis

    • Piperidine derivatives, including “1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid”, could potentially be used in organic synthesis . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWIRWFTDFGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353287
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

CAS RN

314744-43-9
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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